Cas no 475481-99-3 (4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole)
4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole Chemical and Physical Properties
Names and Identifiers
-
- 4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole
- 4-(chloromethyl)-2-(2-furyl)-1,3-thiazole
- 4-chloromethyl-2-(2-furyl)thiazole
- 4-chloromethyl-2-(2-methoxy-phenyl)-5-methyl-oxazole
- AC1NS3MX
- AC1Q3U33
- CTK4B8837
- ST4126023
- SureCN513242
- Oxazole, 4-(chloromethyl)-2-(2-methoxyphenyl)-5-methyl-
- 475481-99-3
- QMMLKPSOYQWNEP-UHFFFAOYSA-N
- 4-(CHLOROMETHYL)-2-(2-METHOXYPHENYL)-5-METHYLOXAZOLE
- AKOS015996354
- DB-087201
- ALBB-021443
- STL183241
- SCHEMBL4373383
-
- MDL: MFCD08457264
- Inchi: 1S/C12H12ClNO2/c1-8-10(7-13)14-12(16-8)9-5-3-4-6-11(9)15-2/h3-6H,7H2,1-2H3
- InChI Key: QMMLKPSOYQWNEP-UHFFFAOYSA-N
- SMILES: ClCC1=C(C)OC(C2C=CC=CC=2OC)=N1
Computed Properties
- Exact Mass: 237.0556563g/mol
- Monoisotopic Mass: 237.0556563g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 35.3Ų
4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1813469-1g |
4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole |
475481-99-3 | 95% | 1g |
¥6921.00 | 2024-05-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1813469-5g |
4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole |
475481-99-3 | 95% | 5g |
¥13514.00 | 2024-05-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1813469-10g |
4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole |
475481-99-3 | 95% | 10g |
¥20270.00 | 2024-05-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1813469-25g |
4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole |
475481-99-3 | 95% | 25g |
¥29484.00 | 2024-05-12 |
4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole
Comprehensive Overview of 4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole (CAS No. 475481-99-3)
4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole (CAS No. 475481-99-3) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This oxazole derivative is characterized by its unique molecular structure, featuring a chloromethyl group at the 4-position and a methoxyphenyl moiety at the 2-position. These functional groups contribute to its reactivity and potential applications in drug discovery and material science.
The compound's structural versatility makes it a valuable intermediate in organic synthesis. Researchers have explored its utility in constructing more complex molecules, particularly in the development of bioactive compounds. Its oxazole core is a common motif in many natural products and synthetic drugs, which explains the growing interest in this chemical entity. Recent studies have highlighted its potential role in modulating biological pathways, though further research is needed to fully elucidate its mechanisms.
In the context of current trends, 4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole aligns with the increasing demand for small-molecule therapeutics and targeted drug delivery systems. The compound's chloromethyl group offers a reactive site for further functionalization, making it a candidate for prodrug development and bioconjugation strategies. These applications are particularly relevant in the era of personalized medicine, where precision and modularity in molecular design are paramount.
From a synthetic chemistry perspective, the compound's methoxyphenyl substituent introduces interesting electronic effects that can influence its reactivity and stability. This feature has been exploited in catalysis research and ligand design, where subtle modifications to the aromatic system can yield significant changes in performance. The 5-methyl group on the oxazole ring further enhances the compound's steric profile, potentially improving its selectivity in biological interactions.
Environmental and safety considerations are also important when working with 4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole. While not classified as hazardous under standard regulations, proper handling protocols should always be followed in laboratory settings. The compound's stability under various conditions (pH, temperature, and light exposure) has been a subject of investigation, with implications for its storage and transportation in industrial applications.
The analytical characterization of this compound typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods confirm the identity and quality of the material, which is crucial for research and development purposes. Recent advancements in computational chemistry have also enabled better prediction of its physicochemical properties, aiding in the design of derivatives with improved characteristics.
In the broader context of medicinal chemistry, oxazole-containing compounds like CAS 475481-99-3 continue to show promise across multiple therapeutic areas. Their structural features often contribute to enhanced pharmacokinetic properties and target binding affinity. As the pharmaceutical industry focuses on tackling complex diseases, the demand for such versatile building blocks is expected to grow, positioning this compound as an important tool in modern drug discovery.
Future research directions for 4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole may include exploring its potential in combinatorial chemistry libraries and investigating its biological activity profile through high-throughput screening. The compound's modular structure lends itself well to structure-activity relationship (SAR) studies, which could lead to the development of novel therapeutic agents with improved efficacy and safety profiles.
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